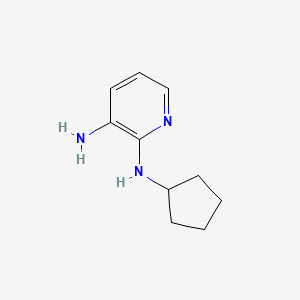

N2-环戊基-2,3-吡啶二胺

描述

N2-Cyclopentyl-2,3-pyridinediamine is a compound that can be inferred to have a pyridine core structure with an amine group at the 2 and 3 positions, and a cyclopentyl group attached to one of the nitrogen atoms. While the provided papers do not directly discuss N2-Cyclopentyl-2,3-pyridinediamine, they do provide insights into the chemistry of related pyridine derivatives and their potential synthesis routes, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex and diverse. For example, the synthesis of functionalized pyrazolo[1,5-a]pyridines is achieved through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins under metal-free conditions at room temperature . Similarly, the unexpected formation of 2-(2′-pyridyl)quinoxaline from 2-acetylpyridine and 1,2-phenylenediamine suggests that N2-Cyclopentyl-2,3-pyridinediamine could potentially be synthesized through a condensation reaction involving a cyclopentyl-substituted diamine and an appropriate pyridine derivative .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by X-ray diffraction, as seen in the studies of various pyridine-based ligands and complexes . These structures can exhibit significant intermolecular interactions, such as C-H...N, C-H...π, and π...π stacking, which are crucial for the stability and properties of the compounds . The molecular geometry of N2-Cyclopentyl-2,3-pyridinediamine would likely be influenced by the steric demands of the cyclopentyl group and the electronic properties of the pyridine ring.

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. Cyclocondensation reactions, for instance, can lead to the formation of naphthyridines and other heterocyclic compounds . The reactivity of the amine groups in N2-Cyclopentyl-2,3-pyridinediamine would be a key factor in its chemical behavior, potentially allowing for further functionalization or participation in coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be deduced from spectroscopic techniques such as IR, UV/Vis, and NMR . These compounds can display luminescence, as observed in cyclometalated Pd(II) and Ir(III) complexes , and their solid-state structures can be significantly influenced by intermolecular interactions . The protonation of pyridine rings can lead to an expansion of π-conjugation, affecting the optical properties of the compounds . N2-Cyclopentyl-2,3-pyridinediamine would likely exhibit properties consistent with its structural features, including potential luminescence and reactivity towards electrophiles.

科学研究应用

光学性质和应用

- N2-环戊基-2,3-吡啶二胺在DMSO中表现出显著的光学限制和自衍射性能,使其成为光学器件应用的候选物。这些性质取决于pH值,显示出非线性折射率、吸收系数和光学限制阈值(Badran, Imran, & Hassan, 2016)的变化。

合成和化学性质

- 它参与了2,3-二取代吡咯烷的合成,表明在有机合成中具有实用性。这一过程由SmI2促进,从特定的烯胺生成α-氨基自由基(Aurrecoechea, Fernandez, Gorgojo, & Saornil, 1999)。

- 一种新颖的四组分一锅法使得吡啶啶和四氢喹啉的合成成为可能,展示了其在创建复杂有机结构方面的多功能性(Yehia, Polborn, & Müller, 2002)。

- 它还在从2,3-吡啶二胺形成单酰胺中起着重要作用,这对结构化学和药物合成具有重要意义(Dubey, Kumar, Kulkarni, Sunder, Smith, & Kennard, 2004)。

在生物系统中的应用

- 该化合物与生物系统中的铅的相互作用引人注目,特别是在合成特定铅化合物方面,这些化合物可以模拟蛋白质中的Pb-半胱氨酸相互作用(Andersen, Ditargiani, Hancock, Stern, Goldberg, & Godwin, 2006)。

- 其衍生物已在超分子化学中的二酰胺基大环中进行了研究,揭示了不同的亲和力和结合能力,这对设计新的分子组装体可能很重要(Chen, Han, Zhenhua, Huang, Li, & Jiang, 2015)。

光子和催化应用

- N2-环戊基-2,3-吡啶二胺表现出显著的三阶非线性光学性质,表明在高灵敏度光子器件中具有潜力(Badran, Abul-Hail, Shaker, Musa, & Hassan, 2016)。

- 它已被用于合成3-吡咯烯的催化剂,这是合成天然产物和药物中的关键中间体(Morita & Krause, 2004)。

属性

IUPAC Name |

2-N-cyclopentylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANXETCZVGXRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-Cyclopentyl-2,3-pyridinediamine | |

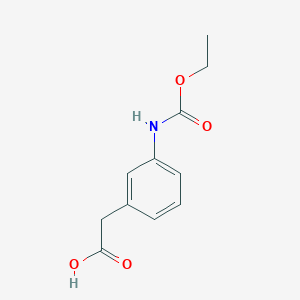

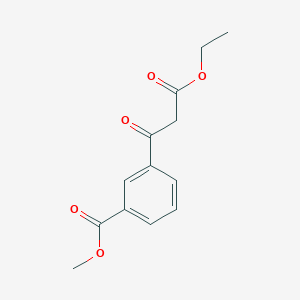

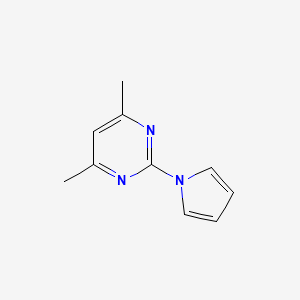

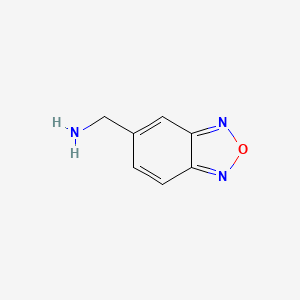

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1321068.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321080.png)

![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)

![Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-](/img/structure/B1321089.png)